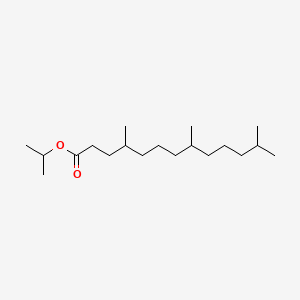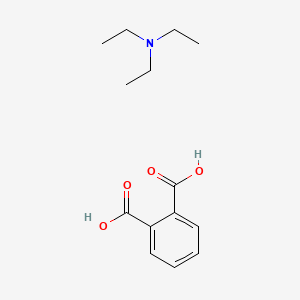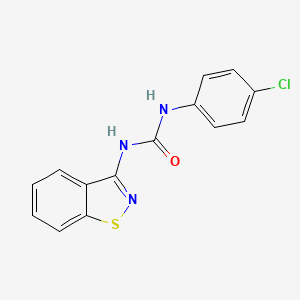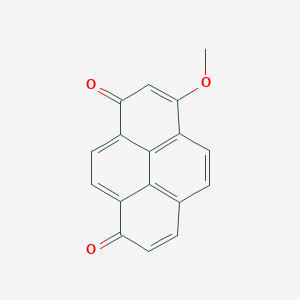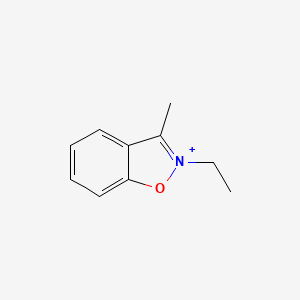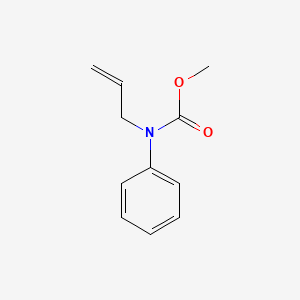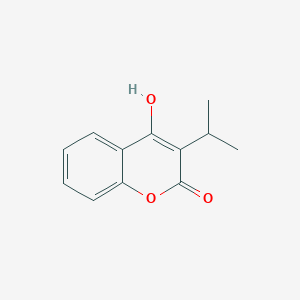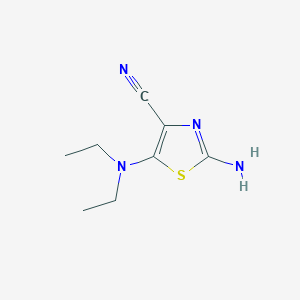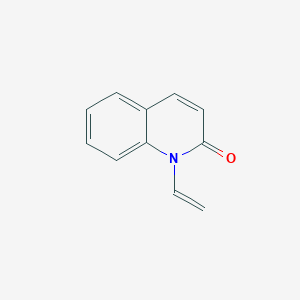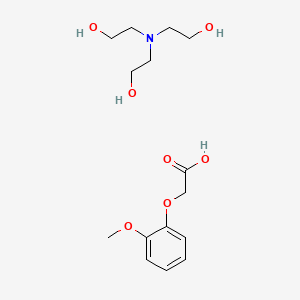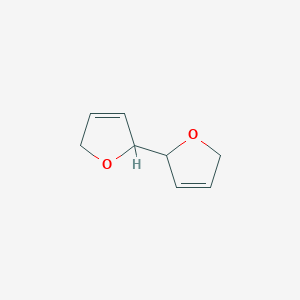
2,2'-Bifuran, 2,2',5,5'-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is an organic compound with the molecular formula C8H10O2 It is a derivative of bifuran, where the furan rings are partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- typically involves the hydrogenation of 2,2’-bifuran. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Fully hydrogenated bifuran derivatives.
Substitution: Halogenated or aminated bifuran derivatives.
Scientific Research Applications
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’-Bifuran, 2,2’,5,5’-tetrahydro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but studies often focus on its binding affinity and reactivity with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran: The non-hydrogenated parent compound.
2,2’,5,5’-Tetrahydro-3,3’-bifuran: A similar compound with different hydrogenation patterns.
2,2’,5,5’-Tetramethyltetrahydrofuran: A fully hydrogenated derivative with methyl groups.
Uniqueness
2,2’-Bifuran, 2,2’,5,5’-tetrahydro- is unique due to its partial hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where fully hydrogenated or non-hydrogenated bifurans may not be suitable.
Properties
CAS No. |
98869-92-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(2,5-dihydrofuran-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C8H10O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-4,7-8H,5-6H2 |
InChI Key |
OWLVHKAAVQCIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(O1)C2C=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


